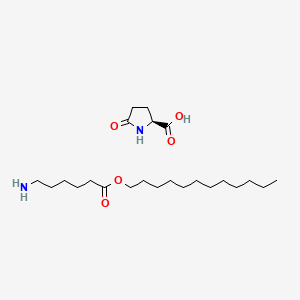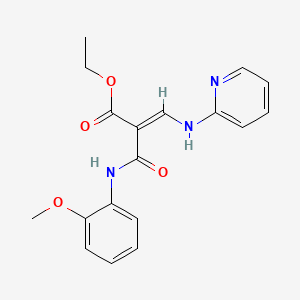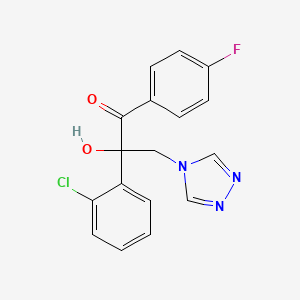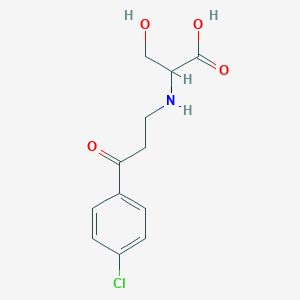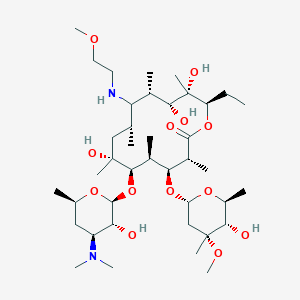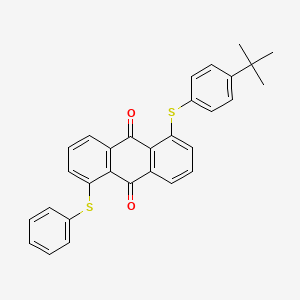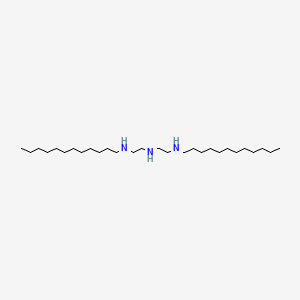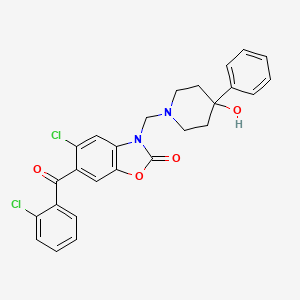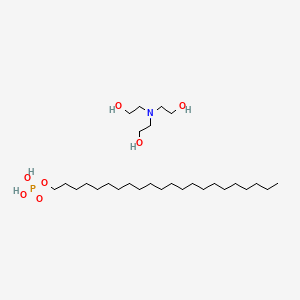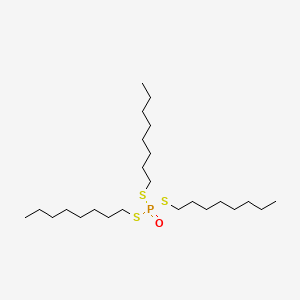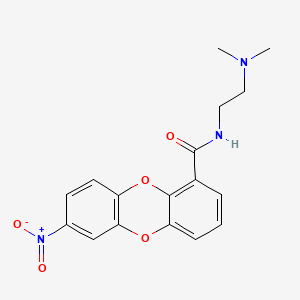
N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylaminoethyl group, a nitro group, and a dibenzo(b,e)(1,4)dioxin core, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide typically involves multiple steps, starting with the preparation of the dibenzo(b,e)(1,4)dioxin core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The introduction of the nitro group is usually achieved through nitration reactions using nitric acid or other nitrating agents under controlled conditions. The final step involves the attachment of the dimethylaminoethyl group through nucleophilic substitution reactions, often using dimethylamine and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the nitro group may undergo bioreductive activation, generating reactive intermediates that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Another DNA-intercalating agent with similar structural features.
N-(2-(Dimethylamino)ethyl)phenazine-1-carboxamide: Shares the dimethylaminoethyl group and exhibits similar biological activities.
N-(2-(Dimethylamino)ethyl)pyridoquinoline-8-carboxamide: Known for its cytotoxic properties and DNA interaction capabilities.
Uniqueness
N-(2-(Dimethylamino)ethyl)-7-nitrodibenzo(b,e)(1,4)dioxin-1-carboxamide is unique due to its dibenzo(b,e)(1,4)dioxin core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Propiedades
Número CAS |
137944-66-2 |
|---|---|
Fórmula molecular |
C17H17N3O5 |
Peso molecular |
343.33 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-7-nitrodibenzo-p-dioxin-1-carboxamide |
InChI |
InChI=1S/C17H17N3O5/c1-19(2)9-8-18-17(21)12-4-3-5-14-16(12)25-13-7-6-11(20(22)23)10-15(13)24-14/h3-7,10H,8-9H2,1-2H3,(H,18,21) |
Clave InChI |
CDERSFOVONNAKI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=C2C(=CC=C1)OC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


